molecular formula C18H25N3O2 B13093366 2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide CAS No. 1956319-02-0

2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide

Cat. No.: B13093366
CAS No.: 1956319-02-0
M. Wt: 315.4 g/mol
InChI Key: YSPAJHIZZKSCIB-UHFFFAOYSA-N
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Description

2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is a complex organic compound with the molecular formula C18H25N3O2 and a molecular weight of 315.41 g/mol . This compound is part of the diazaspiro family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a ketone.

    Introduction of the acetyl group: This step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted benzyl or acetyl derivatives.

Scientific Research Applications

2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxamide: Lacks the dimethylamino group.

    6-Benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide: Lacks the acetyl group.

    2-Acetyl-2,6-diazaspiro[3.4]octane-8-carboxamide: Lacks both the benzyl and dimethylamino groups.

Uniqueness

2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and benzyl groups, along with the dimethylamino group, makes it a versatile compound for various applications.

Properties

CAS No.

1956319-02-0

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

2-acetyl-7-benzyl-N,N-dimethyl-2,7-diazaspiro[3.4]octane-5-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-14(22)21-12-18(13-21)11-20(9-15-7-5-4-6-8-15)10-16(18)17(23)19(2)3/h4-8,16H,9-13H2,1-3H3

InChI Key

YSPAJHIZZKSCIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(C1)CN(CC2C(=O)N(C)C)CC3=CC=CC=C3

Origin of Product

United States

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